molecular formula C16H19NO2 B14217708 Methanone, [4-(diethylamino)phenyl](5-methyl-2-furanyl)- CAS No. 827024-73-7

Methanone, [4-(diethylamino)phenyl](5-methyl-2-furanyl)-

Cat. No.: B14217708
CAS No.: 827024-73-7
M. Wt: 257.33 g/mol
InChI Key: LTAHFULBQFCTKX-UHFFFAOYSA-N
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Description

Methanone, 4-(diethylamino)phenyl- is an organic compound that features a methanone group bonded to a 4-(diethylamino)phenyl group and a 5-methyl-2-furanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, 4-(diethylamino)phenyl- typically involves the condensation of 4-(diethylamino)benzaldehyde with 5-methyl-2-furancarboxylic acid under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is then reduced to yield the final product. The reaction conditions often include the use of a strong acid catalyst such as hydrochloric acid and a reducing agent like sodium borohydride.

Industrial Production Methods

In an industrial setting, the production of Methanone, 4-(diethylamino)phenyl- can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methanone, 4-(diethylamino)phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

Methanone, 4-(diethylamino)phenyl- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methanone, 4-(diethylamino)phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • Methanone, 4-(dimethylamino)phenyl
  • Methanone, 4-(diethylamino)phenyl
  • Methanone, 4-(diethylamino)phenyl

Uniqueness

Methanone, 4-(diethylamino)phenyl- is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

CAS No.

827024-73-7

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

[4-(diethylamino)phenyl]-(5-methylfuran-2-yl)methanone

InChI

InChI=1S/C16H19NO2/c1-4-17(5-2)14-9-7-13(8-10-14)16(18)15-11-6-12(3)19-15/h6-11H,4-5H2,1-3H3

InChI Key

LTAHFULBQFCTKX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)C2=CC=C(O2)C

Origin of Product

United States

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